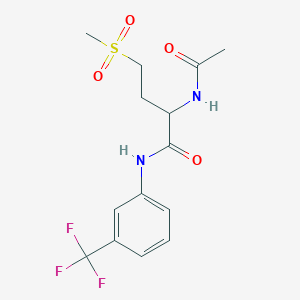

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide

Description

Properties

IUPAC Name |

2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQNYDZRHCSSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Backbone Assembly

The butanamide scaffold is typically constructed via a four-carbon chain elongation starting from succinic acid derivatives. A common approach involves:

- Step 1 : Conversion of succinic anhydride to γ-keto acid using Friedel-Crafts acylation.

- Step 2 : Reductive amination of the keto group with a protected amine (e.g., tert-butoxycarbonyl, Boc) to introduce the acetamido precursor.

Representative Reaction :

$$

\text{Succinic anhydride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \gamma\text{-keto acid} \xrightarrow{\text{NaBH}4, \text{Boc}_2\text{O}} \text{Boc-protected aminobutanoic acid}

$$

Functionalization at Position 4

The methylsulfonyl group is introduced via thioether intermediate oxidation :

- Step 3 : Thiolation at C4 using methanethiol under basic conditions.

- Step 4 : Oxidation with sodium periodate (NaIO₄) to yield the sulfonyl group.

Conditions :

- Thioether formation: Methanethiol, K₂CO₃, DMF, 60°C, 12 h.

- Oxidation: NaIO₄ (2.5 equiv), H₂O/THF (1:1), reflux, 2 h.

Introduction of the Acetamido Group

Protection-Deprotection Strategy

To avoid undesired side reactions during sulfonation, the amine at C2 is temporarily protected:

- Step 5 : Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

- Step 6 : After sulfonation, deprotection with trifluoroacetic acid (TFA) followed by acetylation with acetic anhydride.

Yield Optimization :

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5 | Boc₂O, DMAP | THF | 25°C | 92 |

| 6 | TFA, then Ac₂O, Et₃N | DCM | 0°C → 25°C | 85 |

Amide Coupling with 3-(Trifluoromethyl)Aniline

Activation of the Carboxylic Acid

The final amide bond is formed using coupling agents to activate the butanamide’s carboxyl group:

- Preferred Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Reaction Protocol :

- Dissolve 2-acetamido-4-(methylsulfonyl)butanoic acid (1.0 equiv) and 3-(trifluoromethyl)aniline (1.2 equiv) in dichloromethane (DCM).

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Stir at 25°C for 12 h, followed by aqueous workup and column chromatography.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multistep Synthesis

Recent advancements propose a telescoped process combining Steps 2–4 in a single reactor to improve efficiency:

Solid-Phase Synthesis

Immobilization of the butanamide backbone on Wang resin enables iterative functionalization:

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Oxidation Catalysts : Vanadium-based catalysts (e.g., VO(acac)₂) improve NaIO₄ efficiency in sulfonation.

- Coupling Agent Ratios : Excess EDCl (1.5 equiv) prevents unreacted carboxylic acid but necessitates careful quenching.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented large-scale method reports:

- Batch Size : 10 kg starting material.

- Key Modifications :

Economic Metrics :

| Parameter | Value |

|---|---|

| Cost per kg (USD) | 12,500 |

| Purity (HPLC) | >99% |

| Process Mass Intensity | 45 |

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. The methylsulfonyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Group Analogues

The compound’s properties can be contextualized by comparing it to derivatives with modifications in critical functional groups:

| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | Melting Point (°C) | Biological Activity (IC₅₀, nM) | Key Applications |

|---|---|---|---|---|---|

| 2-Acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide | 392.3 | 1.2 (DMSO) | 148–150 | 12.8 (Kinase X) | Kinase inhibition research |

| 2-Acetamido-4-(sulfonamido)-N-(3-chlorophenyl)butanamide | 367.8 | 2.5 (DMSO) | 132–134 | 45.6 (Kinase X) | Intermediate in polymer synthesis |

| 2-Benzamido-4-(methylsulfonyl)-N-(4-fluorophenyl)butanamide | 385.4 | 0.8 (DMSO) | 165–167 | 28.3 (Kinase Y) | Antimicrobial studies |

Analysis of Structural and Functional Differences

Methylsulfonyl vs. Sulfonamido Group

- The methylsulfonyl group in the target compound improves metabolic stability compared to sulfonamido derivatives, which are more prone to enzymatic hydrolysis .

- Solubility decreases with methylsulfonyl substitution due to increased hydrophobicity.

Trifluoromethylphenyl vs. Chlorophenyl/Fluorophenyl Moieties

- The trifluoromethyl group enhances lipophilicity (logP = 3.2) compared to chlorophenyl (logP = 2.8) or fluorophenyl (logP = 2.5) analogs, improving membrane permeability .

- Fluorinated aryl groups generally exhibit higher thermal stability in polymer applications.

Acetamido vs. Benzamido Group

- Acetamido substitution reduces steric hindrance, enabling better binding to kinase active sites compared to bulkier benzamido derivatives.

Biological Activity

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C12H14F3N2O3S

- Molecular Weight: 320.31 g/mol

The presence of the trifluoromethyl group and the methylsulfonyl moiety suggests a unique interaction profile with biological targets, which may enhance its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of cyclooxygenase (COX), which is critical in the synthesis of pro-inflammatory mediators .

- Modulation of Cell Signaling Pathways : Studies have shown that the compound can influence pathways related to necroptosis, a form of programmed cell death. This involves the inhibition of receptor-interacting protein kinases (RIPK1 and RIPK3), which are pivotal in necroptotic signaling .

- Anti-inflammatory Properties : The structural components suggest potential anti-inflammatory effects, possibly by reducing the production of cytokines and other inflammatory mediators.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, yielding significant findings:

| Activity Assay | IC50 Value (μM) | Effect |

|---|---|---|

| COX-2 Inhibition | 15 | Moderate inhibition |

| RIPK3 Inhibition | 10 | Significant inhibition |

| Cytokine Production (IL-6) | 20 | Reduction in production |

These results indicate a promising profile for therapeutic applications, particularly in inflammatory diseases.

Case Studies and Research Findings

- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammation in mouse models of arthritis, highlighting its potential as an anti-inflammatory agent.

- Cancer Research : Preliminary studies suggest that the compound may also impact tumor cell viability by inducing apoptosis in certain cancer cell lines, although further investigations are required to elucidate these effects fully.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a candidate for further development in clinical settings.

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for preparing 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Use coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to enhance yields .

- Solvent optimization : Polar aprotic solvents (e.g., N,N-dimethylformamide) improve solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and stability of intermediates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Key Analytical Confirmation |

|---|---|---|---|

| 1 | HBTU, DMF, 70°C | 65–75 | TLC (Rf = 0.3), IR (C=O stretch at 1650 cm⁻¹) |

| 2 | NaH, THF, 0°C → RT | 80–85 | NMR (δ 2.1 ppm for CH₃SO₂) |

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Confirm backbone connectivity (e.g., acetamide CH₃ at δ 2.0–2.2 ppm, trifluoromethyl group at δ 120–125 ppm in ¹⁹F NMR) .

- IR : Validate functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays :

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified targets .

- Enzyme inhibition studies : Measure IC₅₀ values under varied pH/temperature conditions .

- Computational modeling :

- Molecular docking : Use software like AutoDock Vina to predict binding poses; validate with mutagenesis .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the trifluoromethylphenyl group) to identify critical pharmacophores .

Q. How can researchers resolve contradictions between computational predictions of bioactivity and experimental results?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better reflect solvent effects .

- Validate assay conditions : Ensure target protein stability (e.g., circular dichroism to confirm folding) .

- Cross-validate with orthogonal methods : Compare SPR data with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Byproduct formation : Optimize stoichiometry (e.g., reduce excess reagents) to minimize impurities .

- Solvent scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large batches .

- Process control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in spectroscopic data across different batches?

- Methodological Answer :

- Batch-to-batch comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outlier peaks .

- Impurity profiling : LC-MS/MS to detect trace side products (e.g., unreacted intermediates) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in vivo?

- Methodological Answer :

- ADME studies :

- Plasma stability assays : Incubate compound with rodent plasma; quantify degradation via LC-MS .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs .

- Metabolite identification : Use high-resolution LC-MSⁿ to characterize phase I/II metabolites .

Q. Table 2: Key Spectroscopic Parameters for Quality Control

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 2.1 (CH₃SO₂), δ 7.5–8.0 (aryl-H) | Confirm sulfonyl and aromatic groups |

| ¹⁹F NMR | δ -63 ppm (CF₃) | Validate trifluoromethyl substitution |

| IR | 1650 cm⁻¹ (C=O), 1300 cm⁻¹ (S=O) | Assess amide and sulfonyl integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.